Hexamethyldisiloxane
Overview
Description
Hexamethyldisiloxane is an organosilicon compound with the chemical formula ( \text{O[Si(CH}_3\text{)]}_2 ). It is a volatile, colorless liquid commonly used as a solvent and reagent in organic synthesis. The compound is known for its low boiling point and high flammability. It is prepared through the hydrolysis of trimethylsilyl chloride and serves as a prototype for disiloxanes, resembling a subunit of polydimethylsiloxane .
Mechanism of Action
Hexamethyldisiloxane (HMDSO) is an organosilicon compound with the formula O[Si(CH3)3]2 . This volatile colorless liquid is used as a solvent and as a reagent in organic synthesis .
Target of Action
HMDSO is primarily used as a source of the trimethylsilyl functional group (-Si(CH3)3) in organic synthesis . It interacts with various organic compounds, particularly alcohols and carboxylic acids, to convert them into silyl ethers and silyl esters, respectively .
Mode of Action
In the presence of an acid catalyst, HMDSO reacts with alcohols and carboxylic acids to form silyl ethers and silyl esters . This reaction is a key step in the protection of alcohols and carboxylic acids during organic synthesis, as the silyl group can be selectively removed later under mild conditions .
Biochemical Pathways
It’s known that the compound undergoes oxidation decomposition . The initial reactions of this process can be divided into two categories: the thermal decomposition of HMDSO itself and the collision reaction between HMDSO molecule and O2 molecule .
Pharmacokinetics
Information on the pharmacokinetics of HMDSO is limited. It’s known that hmdso is a volatile compound with a boiling point of 100 to 101 °c . This suggests that it could be rapidly eliminated from the body through exhalation if ingested or inhaled.
Result of Action
The oxidative decomposition of HMDSO results in the formation of various products, including CH4, CH2O, CO, CO2, SiO, and amorphous silica . These products can have various effects on the body and the environment, depending on their concentrations and the context of exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of HMDSO. For instance, the presence of oxygen can lead to the oxidative decomposition of HMDSO, resulting in the formation of various products . Additionally, the compound’s volatility means that it can easily evaporate into the air, which can affect its concentration in a given environment .
Biochemical Analysis
Biochemical Properties
Hexamethyldisiloxane is mainly used as a source of the trimethylsilyl functional group (-Si(CH3)3) in organic synthesis . For example, in the presence of an acid catalyst, it converts alcohols and carboxylic acids into the silyl ethers and silyl esters, respectively . It reacts with rhenium(VII) oxide to give a siloxide .
Cellular Effects
This property allows it to be used as a reporter molecule to measure tissue oxygen tension (pO2) .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into other compounds. For instance, this compound can be produced by the addition of trimethylsilyl chloride to purified water, resulting in the formation of hydrochloric acid and this compound . It can also be converted back to the chloride by reaction with dimethyl dichlorosilane .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is used as a source of the trimethylsilyl functional group in organic synthesis . It can convert alcohols and carboxylic acids into silyl ethers and silyl esters, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethyldisiloxane can be synthesized by adding trimethylsilyl chloride to purified water: [ 2 \text{Me}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow 2 \text{HCl} + \text{O[Si(CH}_3\text{)]}_2 ] This reaction occurs under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, this compound is produced using a liquid-solid reaction involving non-toxic carbonate as a solid reactant and trimethylsilyl chloride as a liquid reactant. The reaction solvent is this compound itself, and the process involves simple solid-liquid separation . Another method involves hydrolyzing trimethylsilyl chloride in the presence of a condensation catalyst, followed by fractionation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hexamethyldisiloxane undergoes various chemical reactions, including:
Hydrolysis: Produces this compound and hydrochloric acid.
Substitution: Converts alcohols and carboxylic acids into silyl ethers and silyl esters in the presence of an acid catalyst.
Oxidation: Reacts with rhenium (VII) oxide to form a siloxide.
Common Reagents and Conditions:
Hydrolysis: Water and trimethylsilyl chloride.
Substitution: Acid catalysts such as hydrochloric acid.
Oxidation: Rhenium (VII) oxide.
Major Products:
Hydrolysis: this compound and hydrochloric acid.
Substitution: Silyl ethers and silyl esters.
Oxidation: Siloxide compounds.
Scientific Research Applications
Hexamethyldisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Industry: Employed in the fabrication of gas diffusion layers with controlled hydrophobic silicone nano-layers.
Comparison with Similar Compounds
Hexamethyldisiloxane is unique due to its high volatility and low boiling point. Similar compounds include:
Disiloxane: A simpler siloxane with a similar structure but different reactivity.
Tetramethylsilane: Used as a standard in nuclear magnetic resonance spectroscopy.
Dimethyl ether: A simpler ether with different chemical properties.
Bis(trimethylsilyl)amine: Contains similar silyl groups but has different applications.
Tetrakis(trimethylsilyloxy)silane: A more complex siloxane with multiple silyl groups.
This compound stands out due to its specific applications in organic synthesis and its role as a precursor for various silicon-based materials.
Properties
IUPAC Name |
trimethyl(trimethylsilyloxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18OSi2/c1-8(2,3)7-9(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEAIHBTYFGYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26298-61-3 | |
Record name | Hexamethyldisiloxane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26298-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4026769 | |
Record name | Hexamethyldisiloxane | |
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Molecular Weight |
162.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Liquid; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | Disiloxane, 1,1,1,3,3,3-hexamethyl- | |
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Record name | Hexamethyldisiloxane | |
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Boiling Point |
99 °C | |
Record name | HEXAMETHYLDISILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
-30 °C | |
Record name | HEXAMETHYLDISILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.93 mg/L at 25 °C, 0.93 mg/L @ 25 °C (exp) | |
Record name | HEXAMETHYLDISILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dimethicone | |
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Density |
0.7638 at 20 °C | |
Record name | HEXAMETHYLDISILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |
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Vapor Pressure |
42.0 [mmHg] | |
Record name | Hexamethyldisiloxane | |
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Color/Form |
FLUID | |
CAS No. |
107-46-0, 9006-65-9 | |
Record name | Hexamethyldisiloxane | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=107-46-0 | |
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Record name | Hexamethyldisiloxane | |
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Record name | HEXAMETHYLDISILOXANE | |
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Record name | Disiloxane, 1,1,1,3,3,3-hexamethyl- | |
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Record name | Hexamethyldisiloxane | |
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Record name | Hexamethyldisiloxane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.176 | |
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Record name | HEXAMETHYLDISILOXANE | |
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Record name | HEXAMETHYLDISILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dimethicone | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-66 °C | |
Record name | HEXAMETHYLDISILOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5378 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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